Cas no 1950723-04-2 (6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one)
![6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one structure](https://ja.kuujia.com/scimg/cas/1950723-04-2x500.png)
6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one 化学的及び物理的性質
名前と識別子
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- EN300-6664112
- 1950723-04-2
- Z2232509581
- AKOS031953176
- 6-cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
- 6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one
-
- インチ: 1S/C19H25N3O3/c1-19(2)16(21-18(19)25)12-5-7-22(8-6-12)17(24)13-9-14(11-3-4-11)20-15(23)10-13/h9-12,16H,3-8H2,1-2H3,(H,20,23)(H,21,25)
- InChIKey: WWISCNIEQIRUFZ-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C)(C)C(C2CCN(C(C3=CC(NC(=C3)C3CC3)=O)=O)CC2)N1
計算された属性
- せいみつぶんしりょう: 343.18959167g/mol
- どういたいしつりょう: 343.18959167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 695
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 78.5Ų
6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6664112-0.05g |
1950723-04-2 | 0.05g |
$212.0 | 2023-05-29 |
6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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5. Back matter
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-oneに関する追加情報
Introduction to 6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one and Its Significance in Modern Chemical Biology
6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one, identified by its CAS number 1950723-04-2, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This molecule belongs to a class of heterocyclic compounds that exhibit promising properties for therapeutic applications, particularly in the realm of drug discovery and development. The intricate scaffold of this compound, featuring a cyclopropyl group, a piperidine moiety, and an azetidinone ring, contributes to its distinctive chemical and biological profile.
The nomenclature of this compound provides valuable insights into its structural composition. The presence of the cyclopropyl group suggests a rigid three-membered ring that can influence the conformational flexibility and binding interactions of the molecule. The piperidine component is a well-known pharmacophore found in numerous bioactive agents, often contributing to favorable pharmacokinetic properties. Additionally, the azetidinone ring introduces a nitrogen-containing heterocycle that can interact with biological targets in diverse ways. The carbonyl group at the 1-position of the pyridine ring further enhances its potential reactivity and functionality, making it a versatile building block for medicinal chemistry.
Recent advancements in chemical biology have highlighted the importance of small molecules with complex structures in modulating biological pathways. The compound 6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one has been studied for its potential role in various biological processes, including enzyme inhibition and receptor binding. Its unique combination of structural elements makes it an attractive candidate for further investigation in drug discovery pipelines. Researchers have been particularly interested in exploring its interactions with targets involved in inflammatory responses, neurodegenerative diseases, and cancer.
In the context of modern pharmaceutical research, this compound exemplifies the growing trend toward designing molecules with multifunctional properties. The azetidinone moiety, in particular, has been implicated in various biological activities due to its ability to form hydrogen bonds and engage in hydrophobic interactions with protein targets. The dimethyl substitution on the azetidinone ring further fine-tunes its electronic properties, potentially enhancing binding affinity and selectivity. Such structural features are often critical for achieving high efficacy while minimizing off-target effects.
The synthesis of 6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations, including condensation reactions, cyclization processes, and protection-deprotection strategies. These synthetic methodologies not only highlight the synthetic prowess of modern chemistry but also provide valuable insights into how complex molecular architectures can be constructed with precision. The availability of this compound through robust synthetic routes enables researchers to conduct extensive biochemical and pharmacological studies.
One of the most compelling aspects of this compound is its potential therapeutic applications. Preclinical studies have suggested that it may exhibit inhibitory activity against key enzymes implicated in disease pathogenesis. For instance, researchers have explored its interaction with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. Additionally, its ability to modulate neurotransmitter receptors has prompted investigations into its potential as a treatment for neurological disorders. These findings underscore the importance of structure-based drug design approaches in identifying novel therapeutic agents.
The development of high-throughput screening (HTS) technologies has further accelerated the discovery process for compounds like 6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one. By leveraging HTS platforms, researchers can rapidly assess the biological activity of large libraries of compounds against numerous target proteins. This approach has led to the identification of several hit compounds that show promise for further development. The integration of computational methods such as molecular docking and virtual screening has complemented experimental efforts by providing predictive insights into binding affinities and interaction modes.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties through structure-based modifications. Advances in computational chemistry have enabled more accurate predictions of molecular behavior, allowing researchers to design analogs with enhanced potency and selectivity. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists are fostering innovative approaches to drug discovery. These efforts are likely to yield new insights into the mechanisms underlying disease processes and lead to the development of next-generation therapeutics.
In conclusion,6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxyazetidin-2-y)piperidine-l-carbonyl]-1H-pyridine-l-one (CAS no 1950723 04 2) represents a significant advancement in chemical biology with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further investigation, particularly as interest grows in small molecules with complex scaffolds capable of modulating intricate biological pathways. As research continues to uncover new biological targets and develop innovative synthetic strategies, compounds like this one are poised to play a crucial role in shaping the future of medicine.
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